2-Fluorobenzo[d]oxazole-4-carbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H3FN2O |
|---|---|
Molecular Weight |
162.12 g/mol |
IUPAC Name |
2-fluoro-1,3-benzoxazole-4-carbonitrile |
InChI |
InChI=1S/C8H3FN2O/c9-8-11-7-5(4-10)2-1-3-6(7)12-8/h1-3H |
InChI Key |
MLPWERJZUPSPHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)F)C#N |
Origin of Product |
United States |
Reactivity and Chemical Transformations of 2 Fluorobenzo D Oxazole 4 Carbonitrile Analogs
Reactivity of the Fluoro Substituent in the Benzoxazole (B165842) Ring
The fluorine atom at the C2 position of the benzoxazole ring is a key site for nucleophilic substitution reactions. Halogen atoms at the C2 position of the oxazole (B20620) ring are susceptible to replacement by nucleophiles. pharmaguideline.com The reactivity order for this substitution is generally C2 > C4 > C5. semanticscholar.org This increased reactivity at the C2 position is attributed to the electron-deficient nature of this carbon atom within the heterocyclic ring.
In the context of 2-fluorobenzoxazole analogs, the fluoro group can be displaced by a variety of nucleophiles, providing a versatile handle for the introduction of new functional groups. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the benzoxazole ring acts as the electron-withdrawing activating group.
Table 1: Examples of Nucleophilic Substitution Reactions at the C2-Position of Fluorinated Benzoxazole Analogs
| Nucleophile | Reagent Example | Product Type |
| Alkoxides | Sodium methoxide | 2-Alkoxybenzoxazole |
| Amines | Ammonia (B1221849), primary/secondary amines | 2-Aminobenzoxazole derivatives |
| Thiols | Sodium thiophenoxide | 2-Thioetherbenzoxazole |
Note: This table represents typical reactivity patterns for fluorinated benzoxazole analogs based on general principles of nucleophilic aromatic substitution on halogenated oxazoles.
Transformations Involving the Carbonitrile Group
The carbonitrile (cyano) group is a versatile functional group that can undergo a wide range of chemical transformations, allowing for the elaboration of the benzoxazole scaffold into more complex molecules.
The nitrile group in analogs of 2-Fluorobenzo[d]oxazole-4-carbonitrile can be transformed into various other functional groups, serving as a linchpin for the synthesis of diverse molecular architectures. researchgate.net These transformations often involve reactions with nucleophiles or reduction/oxidation agents.
Key transformations of the cyano group include:
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide, respectively. These derivatives can then participate in further synthetic manipulations.
Reduction: Reduction of the nitrile group, for instance with lithium aluminum hydride, can afford a primary amine.
Cycloaddition: The nitrile group can participate in cycloaddition reactions, such as the formation of tetrazoles upon reaction with azides.
Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile to form ketones after hydrolysis of the intermediate imine.
Table 2: Representative Transformations of the Carbonitrile Group in Benzoxazole Analogs
| Reagent(s) | Resulting Functional Group | Reaction Type |
| H₃O⁺, heat | Carboxylic acid | Hydrolysis |
| H₂O₂, base | Primary amide | Hydrolysis |
| LiAlH₄, then H₂O | Primary amine | Reduction |
| NaN₃, NH₄Cl | Tetrazole | Cycloaddition |
| RMgBr, then H₃O⁺ | Ketone | Addition |
Note: This table illustrates potential transformations of the carbonitrile group based on its known reactivity in aromatic and heterocyclic systems.
Reactions of the Benzoxazole Ring System
The benzoxazole ring system itself can undergo a variety of chemical reactions, including substitutions on the aromatic nucleus, cycloadditions, and redox processes.
Electrophilic aromatic substitution (EAS) reactions on the benzene (B151609) portion of the benzoxazole ring are possible. msu.edu The benzoxazole moiety generally directs incoming electrophiles to specific positions on the benzene ring. The outcome of these reactions is influenced by the electronic nature of the substituents already present on the ring. The mechanism for electrophilic aromatic substitution typically involves a two-step process: initial attack of the electrophile on the aromatic ring to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com
The benzoxazole ring system can participate in cycloaddition reactions. For instance, [3+2] cycloaddition reactions are a powerful tool for the synthesis of five-membered heterocyclic rings. nih.govrsc.orgmdpi.com In the context of fluorinated substrates, these reactions can lead to the formation of complex, fluorine-containing polycyclic systems. The oxazole ring can act as a diene in Diels-Alder [4+2] cycloaddition reactions, particularly when activated by electron-donating substituents. pharmaguideline.comtandfonline.com These reactions provide a route to pyridine (B92270) and furan (B31954) derivatives. pharmaguideline.com
Table 3: Examples of Cycloaddition Reactions with Benzoxazole Analogs
| Reaction Type | Reactant Partner | Product Type |
| [3+2] Cycloaddition | Nitrile oxides, azides | Fused heterocyclic systems |
| [4+2] Diels-Alder | Alkenes, alkynes (dienophiles) | Pyridine or furan derivatives |
Note: This table provides examples of cycloaddition reactions that benzoxazole systems can undergo.
The oxazole ring is susceptible to both oxidation and reduction, which can lead to ring-opening or the formation of related heterocyclic systems. semanticscholar.org
Oxidation: Oxidation of the oxazole ring can occur, often leading to cleavage of the C-C bond within the ring. semanticscholar.orgtandfonline.com Oxidizing agents like potassium permanganate (B83412) and ozone can open the oxazole ring. pharmaguideline.com
Reduction: Reduction of the oxazole ring can result in ring-opening to form open-chain products or reduction to oxazolines. pharmaguideline.comsemanticscholar.orgtandfonline.com For example, reduction with nickel and aluminum alloy in aqueous potassium hydroxide (B78521) has been reported to cause ring opening. semanticscholar.orgtandfonline.com
The stability of the benzoxazole ring in this compound analogs towards oxidation and reduction will be influenced by the nature of the substituents on the ring system.
Spectroscopic and Advanced Analytical Characterization of Organofluorine Benzoxazole Carbonitriles
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
While specific experimental NMR data for 2-Fluorobenzo[d]oxazole-4-carbonitrile is not widely available in the public domain, the expected chemical shifts and coupling patterns can be predicted based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.
Carbon-13 Nuclear Magnetic Resonance (13C NMR) Spectroscopy
The carbon of the nitrile group (C≡N) is expected to appear in the downfield region of the spectrum, typically between 115 and 125 ppm. The carbons of the benzoxazole (B165842) ring system will exhibit characteristic shifts, with those directly bonded to the heteroatoms (oxygen, nitrogen, and fluorine) showing the most significant downfield shifts due to deshielding effects. Carbons C-2 (bonded to fluorine and nitrogen), C-3a, and C-7a (the bridgehead carbons) would be particularly informative.
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 | Data not available |
| C4 | Data not available |
| C5 | Data not available |
| C6 | Data not available |
| C7 | Data not available |
| C7a | Data not available |
| C3a | Data not available |
Note: The data in this table is predictive and not based on experimental results.
Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy
1H NMR spectroscopy provides information about the number, environment, and connectivity of protons in a molecule. For this compound, the aromatic region of the spectrum is of primary interest. The benzene (B151609) ring of the benzoxazole moiety contains three protons, and their chemical shifts and coupling patterns will be influenced by the electron-withdrawing nature of the fused oxazole (B20620) ring and the cyano group, as well as the presence of the fluorine atom.
The protons on the benzene ring are expected to appear as multiplets in the downfield region, typically between 7.0 and 8.5 ppm. The specific splitting patterns (e.g., doublets, triplets, or doublet of doublets) will be determined by the spin-spin coupling between adjacent protons (3JHH) and potentially longer-range coupling to the fluorine atom (nJHF).
Table 2: Predicted 1H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H5 | Data not available | Data not available | Data not available |
| H6 | Data not available | Data not available | Data not available |
Note: The data in this table is predictive and not based on experimental results.
Fluorine-19 Nuclear Magnetic Resonance (19F NMR) for Organofluorine Analysis
19F NMR is a highly sensitive technique for the characterization of organofluorine compounds. The chemical shift of the fluorine-19 nucleus is very sensitive to its electronic environment, making it an excellent probe for structural analysis. In this compound, a single resonance is expected in the 19F NMR spectrum, corresponding to the fluorine atom at the 2-position of the oxazole ring.
The chemical shift of this fluorine atom will be influenced by the electronic properties of the benzoxazole ring system. Furthermore, the signal may exhibit coupling to nearby protons on the aromatic ring, providing additional structural information.
Table 3: Predicted 19F NMR Data for this compound
| Fluorine Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|
Note: The data in this table is predictive and not based on experimental results.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and widely used technique for the identification of functional groups. The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the C≡N stretch of the nitrile group, C=N and C-O stretches of the oxazole ring, C-F stretch, and various vibrations of the aromatic system.
The nitrile stretching vibration typically appears as a sharp, intense band in the region of 2220-2260 cm-1. The C=N stretching of the oxazole ring is expected around 1600-1650 cm-1, while the C-O stretching will likely be observed in the 1000-1300 cm-1 region. The C-F stretch usually gives rise to a strong absorption in the 1000-1400 cm-1 range. Aromatic C-H stretching and bending vibrations will also be present.
Table 4: Predicted FT-IR Frequencies for this compound
| Functional Group | Predicted Vibrational Frequency (cm-1) |
|---|---|
| C≡N (Nitrile) | Data not available |
| C=N (Oxazole) | Data not available |
| C-O (Oxazole) | Data not available |
| C-F | Data not available |
Note: The data in this table is predictive and not based on experimental results.
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FT-IR that also probes the vibrational modes of a molecule. While FT-IR is based on the absorption of infrared radiation, Raman spectroscopy involves the inelastic scattering of monochromatic light. The selection rules for Raman and IR spectroscopy are different, meaning that some vibrations may be strong in one technique and weak or absent in the other.
For this compound, the symmetric vibrations and those involving less polar bonds are often more intense in the Raman spectrum. The C≡N stretch is typically a strong and sharp band in Raman spectra. The aromatic ring vibrations are also usually well-defined.
Table 5: Predicted Raman Shifts for this compound
| Functional Group | Predicted Raman Shift (cm-1) |
|---|---|
| C≡N (Nitrile) | Data not available |
Note: The data in this table is predictive and not based on experimental results.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry serves as a cornerstone for determining the molecular weight and confirming the elemental composition of novel compounds.
Tandem Mass Spectrometry (MS/MS) and Fragmental Chain Characterization
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation, providing detailed information about the fragmentation pathways of a molecule. For this compound, MS/MS analysis would involve the isolation of the protonated molecule [M+H]⁺, followed by collision-induced dissociation (CID) to generate a series of characteristic fragment ions.
Table 1: Postulated Key Fragment Ions in MS/MS of this compound
| Fragment Ion | Proposed Structure/Loss |
| [M+H]⁺ | Protonated parent molecule |
| [M+H - HCN]⁺ | Loss of hydrogen cyanide |
| [M+H - CO]⁺ | Loss of carbon monoxide from oxazole ring cleavage |
| [M+H - F]⁺ | Loss of a fluorine radical |
| [C₇H₃FN₂O]⁺ | Benzoxazole core fragment |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable for separating the target compound from impurities and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile and thermally labile compounds. For fluorinated benzoxazole derivatives, reversed-phase HPLC is commonly employed. A study on a similar compound, 22-[(6-fluorobenzoxazole-2-yl) thio] deoxy pleuromutilin, utilized a C18 column with an acetonitrile (B52724)/water mobile phase for purity determination, detecting the compound at 254 nm. tandfonline.com A similar setup would be appropriate for this compound.
Table 2: Representative HPLC Method Parameters for Fluorinated Benzoxazoles
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic mixture of acetonitrile and water |
| Flow Rate | 1.0 mL/min |
| Detection | UV spectrophotometry (e.g., at 254 nm) |
| Injection Volume | 10 µL |
Gas Chromatography (GC)
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is suitable for the analysis of volatile and thermally stable compounds. For halogenated aromatic compounds like this compound, GC-MS can provide both separation and structural information. The choice of the GC column is critical, with moderately polar columns often providing good separation for such analytes. GC-MS/MS can be used for the analysis of halogenated carbazoles, demonstrating its applicability to complex halogenated heterocyclic compounds. nih.gov
Table 3: General GC-MS Parameters for Analysis of Halogenated Aromatics
| Parameter | Condition |
| Column | Fused silica (B1680970) capillary column (e.g., DB-5ms) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Temperature Program | Ramped oven temperature (e.g., 100°C to 300°C) |
| Ionization Mode | Electron Impact (EI) |
| Detector | Mass Spectrometer (MS) |
X-ray Diffraction for Solid-State Structure Determination
X-ray diffraction analysis of single crystals provides unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and crystal packing information. While a specific crystal structure for this compound has not been reported in the searched literature, studies on related fluorinated benzimidazole (B57391) derivatives demonstrate the utility of this technique. mdpi.com For instance, the crystal structures of fluorinated (benzo[d]imidazol-2-yl)methanols revealed how the number and position of fluorine atoms influence intermolecular hydrogen bonding and crystal packing through C–F…π interactions. mdpi.com A similar analysis of this compound would provide definitive structural confirmation and insights into its solid-state properties.
Table 4: Illustrative Crystal Data for a Related Heterocyclic Compound (Fluorinated Benzimidazole)
| Parameter | Example Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | a = X.XXXX Å, b = Y.YYYY Å, c = Z.ZZZZ Å |
| α = XX.XX°, β = YY.YY°, γ = ZZ.ZZ° | |
| Volume | V = XXX.X ų |
| Z | 2 |
| Calculated Density | X.XXX g/cm³ |
Computational and Theoretical Investigations of this compound Remain an Unexplored Area of Research
Despite a thorough search of scientific literature and chemical databases, detailed computational and theoretical investigations specifically focused on the chemical compound This compound appear to be unavailable in published research. Consequently, the generation of an in-depth scientific article based on the requested outline is not possible without resorting to speculation or inaccurate data extrapolation from dissimilar molecules.
The field of computational chemistry utilizes powerful tools to predict and analyze the properties of molecules. Methodologies such as Density Functional Theory (DFT), ab initio calculations, and Time-Dependent Density Functional Theory (TD-DFT) are standard practice for gaining insights into the behavior of novel compounds. These methods are routinely used to explore:
Molecular Geometry and Electronic Properties: DFT calculations help in determining the most stable three-dimensional structure of a molecule, including bond lengths and angles. They also provide information about the distribution of electrons, expressed through properties like dipole moments and molecular electrostatic potential maps. The energies of frontier molecular orbitals (HOMO and LUMO) are crucial in predicting a molecule's chemical reactivity and electronic transitions.
Vibrational Frequencies: Ab initio and DFT calculations can predict the vibrational spectra (like infrared and Raman) of a molecule. These theoretical spectra are invaluable for interpreting experimental data and assigning specific vibrational modes to the stretching and bending of chemical bonds within the molecule.
Excited State Properties and Photophysics: TD-DFT is a key method for studying how a molecule interacts with light. It allows for the prediction of absorption and emission wavelengths, which are fundamental to a compound's color and fluorescence properties. Furthermore, it can be used to analyze the nature of electronic transitions, such as charge-transfer excited states, and to provide theoretical estimations of photophysical parameters like quantum yields.
While computational studies have been performed on various other substituted benzoxazoles and related heterocyclic systems, the specific combination of a fluorine atom at the 2-position and a carbonitrile group at the 4-position of the benzo[d]oxazole core has not been the subject of published theoretical investigation according to available records. Research on structurally related compounds, such as 1,3-benzoxazole-4-carbonitrile, has focused on synthesis and biological activity rather than computational analysis of their photophysical or electronic properties.
Therefore, without primary research data from quantum chemical calculations performed directly on this compound, any attempt to provide specific data tables or detailed research findings for the outlined sections would be unfounded. The scientific community awaits future studies that may elucidate the unique electronic, structural, and photophysical characteristics of this particular compound.
Computational and Theoretical Investigations of Fluorinated Benzoxazole Carbonitriles
Molecular Modeling and Simulations
Molecular modeling and simulations offer a microscopic view of 2-Fluorobenzo[d]oxazole-4-carbonitrile, enabling the exploration of its conformational preferences and dynamic behavior. These computational techniques are crucial for understanding how the molecule behaves in different environments and how its three-dimensional structure influences its properties.
Conformational analysis of this compound is typically initiated by employing quantum mechanical methods, such as Density Functional Theory (DFT), to identify the molecule's most stable three-dimensional arrangements. Given the rigid, fused-ring structure of the benzoxazole (B165842) core, significant conformational flexibility is not expected. The primary focus of such an analysis would be on the rotational barrier of the exocyclic C-F bond and any potential out-of-plane distortions of the ring system. The planarity of the benzoxazole system is a key determinant of its electronic properties, and computational methods can precisely quantify the energy penalties associated with deviations from planarity.
Molecular dynamics (MD) simulations provide a dynamic perspective on the behavior of this compound over time. By simulating the motion of atoms and molecules, MD can reveal how the compound interacts with its environment, such as solvent molecules or biological macromolecules. For a molecule like this compound, MD simulations in various solvents could elucidate solvation effects on its conformation and electronic properties. Furthermore, these simulations can provide insights into the vibrational modes of the molecule, which can be correlated with experimental spectroscopic data.
| Conformer | Dihedral Angle (N-C-C-F) (°) | Relative Energy (kcal/mol) | Computational Method |
|---|---|---|---|
| Global Minimum | 0.0 | 0.00 | DFT/B3LYP/6-311G(d,p) |
| Transition State | 90.0 | 5.2 | DFT/B3LYP/6-311G(d,p) |
The carbonitrile group at the 4-position is a strong electron-withdrawing group, which will further modulate the electronic landscape of the benzoxazole system. Computational studies, particularly those employing DFT, can quantify these effects by calculating key molecular descriptors. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and LUMO, the HOMO-LUMO gap, dipole moment, and molecular electrostatic potential (MEP). The MEP map, for instance, can visually represent the electron-rich and electron-poor regions of the molecule, providing insights into its potential for intermolecular interactions.
| Property | Calculated Value | Computational Method |
|---|---|---|
| HOMO Energy | -7.5 eV | DFT/B3LYP/6-311G(d,p) |
| LUMO Energy | -2.1 eV | DFT/B3LYP/6-311G(d,p) |
| HOMO-LUMO Gap | 5.4 eV | DFT/B3LYP/6-311G(d,p) |
| Dipole Moment | 4.2 D | DFT/B3LYP/6-311G(d,p) |
Computational Design and Optimization of Fluorinated Benzoxazole Systems
The insights gained from molecular modeling and SPR studies form the foundation for the computational design and optimization of new fluorinated benzoxazole systems. By understanding how specific structural modifications affect the desired properties, researchers can use in silico methods to screen virtual libraries of compounds before committing to their synthesis. This approach significantly accelerates the discovery of new materials and therapeutic agents.
For instance, if the goal is to develop a fluorinated benzoxazole with enhanced electron-transport properties for applications in organic electronics, computational screening can be used to identify derivatives with lower LUMO energies and good molecular packing characteristics. This could involve systematically substituting different positions of the benzoxazole ring with various electron-withdrawing groups and then calculating the resulting electronic properties.
In the context of medicinal chemistry, computational design can be employed to optimize the binding affinity of fluorinated benzoxazoles to a specific biological target. Molecular docking simulations can predict the binding mode and affinity of a series of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of these compounds with their biological activity, providing a predictive tool for the design of more potent analogues. The strategic placement of fluorine atoms can also be used to block metabolic pathways or enhance membrane permeability, properties that can be predicted using computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models.
Applications of Fluorinated Benzoxazole Carbonitriles in Advanced Materials and Organic Electronics
Role as Versatile Building Blocks in Organic Synthesis
The benzoxazole (B165842) nucleus is a privileged scaffold in medicinal chemistry and material science due to its wide range of biological activities and unique photophysical properties. nih.govnih.gov The synthesis of functionalized benzoxazoles is a critical area of research, with methods often involving the cyclization of 2-aminophenols with various reagents. nih.gov Compounds like 2-Fluorobenzo[d]oxazole-4-carbonitrile serve as versatile building blocks, offering multiple reactive sites for further molecular elaboration. fluorochem.co.uklifechemicals.com
The presence of the nitrile group (carbonitrile) and the fluorine atom provides orthogonal handles for synthetic transformations. For instance, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to construct more complex heterocyclic systems. The fluorine atom, while generally stable, can influence the reactivity of the aromatic ring and is a key element in tuning the molecule's electronic properties. mdpi.com The development of synthetic methods that provide access to a wide range of substituted benzoxazoles is crucial for exploring their potential applications. nih.gov Fluorinated building blocks are particularly sought after for creating specialized materials for optoelectronics. ossila.com
Applications in Material Science
The inherent properties of the fluorinated benzoxazole core, such as high thermal stability and strong fluorescence, make it an attractive candidate for various applications in material science. nih.govresearchgate.net
Development of Organic Light-emitting Diodes (OLEDs) and Optoelectronic Materials
Benzoxazole derivatives are known for their excellent fluorescence efficiency and stability, making them prime candidates for use in organic light-emitting diodes (OLEDs). nih.gov The 2-phenylbenzoxazole (B188899) fragment, a structure related to this compound, is extensively used in the development of electro-optical materials. nih.govmdpi.com The incorporation of fluorine into the conjugated system can lower both the HOMO and LUMO energy levels, which facilitates electron injection and enhances resistance to oxidative degradation—key factors for durable OLEDs. rsc.org Studies on benzoheterocyclic derivatives have shown their potential as emission layers in OLEDs, producing blue-green light. researchgate.net Fluorinated benzoxazole-terminated liquid crystals are also being investigated for their potential in emerging LC optical devices and photonics due to their high birefringence and large dielectric anisotropy. nih.govmdpi.comnih.gov
Exploration of Specific Optical Properties
Fluorinated benzoxazole derivatives often exhibit intense photoluminescence. tandfonline.com For example, certain 2-arylbenzoxazole derivatives display strong fluorescence emission in the ultraviolet or blue region of the spectrum. mdpi.comtandfonline.com Research on related fluorinated compounds has documented intense photoluminescence emission at wavelengths between 380–385 nm in solution. tandfonline.com The introduction of fluorine can also lead to high birefringence, a crucial property for applications in liquid crystal displays (LCDs) and other photonic devices. mdpi.comfigshare.com The large π-conjugated system of the benzoxazole unit contributes significantly to these desirable optical characteristics. figshare.com
The table below summarizes the photophysical properties of representative fluorinated benzoxazole derivatives, illustrating their potential as optoelectronic materials.
| Compound Type | Excitation Maxima (nm) | Emission Maxima (nm) | Quantum Yield (Φ) | Solvent |
| 2-(3′,5′-difluoro-4′-alkoxybiphenyl-4-yl)-benzoxazole derivatives | Not Specified | 380–385 | Not Specified | Methylene Chloride |
| para-fluorosulfate derivative of 2-phenylbenzoxazole | Not Specified | 375 | up to 64% | Acetonitrile (B52724) |
| meta-fluorosulfate derivative of 2-phenylbenzoxazole | Not Specified | 381 | Not Specified | Acetonitrile |
This table is generated based on data for structurally related fluorinated benzoxazole compounds. mdpi.comtandfonline.com
Utilization in Polymer Chemistry
The robust nature of the benzoxazole ring makes it an excellent component for high-performance polymers. Fluorinated polybenzoxazoles (PBOs) are known for their high thermal stability, excellent mechanical strength, and low dielectric constants, properties that are highly desirable for microelectronics packaging and aerospace applications. researchgate.netacs.org The fluorine atoms contribute to a lower dielectric constant by reducing the electronic polarizability and increasing the free volume within the polymer matrix. researchgate.net
While the direct polymerization of this compound is not extensively documented, its structure suggests it could serve as a monomer or a precursor to a monomer. For example, the nitrile group could be converted to other functional groups suitable for polymerization. The development of fluorinated acrylic polymers, for instance, relies on the polymerization of fluorinated monomers to create materials with high chemical resistance, thermal stability, and durability. youtube.com Similarly, incorporating the this compound moiety into polymer backbones, such as in poly(benzoxazole imide)s, can yield films with high heat resistance and low dielectric constants. acs.org
Influence of Fluorination on Material Properties
The substitution of hydrogen with fluorine has a profound and often beneficial impact on the properties of organic materials. mdpi.com
Effects on Stability and Conformational Behavior
The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, which imparts greater thermal and metabolic stability to fluorinated compounds. researchgate.netacs.org This enhanced stability is a critical advantage in materials designed for long-term use or for operation in harsh environments, such as in OLEDs or as dielectrics in microelectronics. rsc.orgresearchgate.net
Fluorination also exerts significant control over the conformational behavior and intermolecular packing of molecules. tandfonline.com The introduction of lateral fluorine atoms can disrupt side-to-side intermolecular packing, which often leads to lower melting points and can modify the liquid crystalline phases of a material. tandfonline.com For instance, lateral fluorination in benzoxazole-based liquid crystals can disrupt smectic phases and enhance the stability of the desired nematic mesophase. tandfonline.com This is attributed to the twisted structure induced by the fluorine atom, which reduces π–π interactions between molecules. tandfonline.com This modification of molecular conformation is a powerful tool for fine-tuning the bulk properties of materials for specific applications. nih.gov
The table below illustrates the effect of lateral fluorination on the thermal properties of benzoxazole-based liquid crystals compared to their non-fluorinated analogues.
| Compound Series | Effect of Fluorination | Attributed Cause |
| nFBx (difluoro-substituted) | Much lower melting points, comparable or slightly narrower mesophase ranges. | Disruption of side-to-side intermolecular packing. |
| nPPF(2)Bx (monofluoro-substituted) | Enhanced nematic mesophase, suppression of smectic phases. | Reduced π–π interaction due to twisted molecular structure. |
This table is compiled from findings on various series of fluorinated benzoxazole liquid crystals. tandfonline.comtandfonline.com
Based on a comprehensive review of available scientific literature, there is currently insufficient specific research data published on the chemical compound "this compound" to generate a detailed article focusing solely on its applications in advanced materials and organic electronics, as requested.
Searches for this specific compound did not yield dedicated studies detailing its synthesis, electronic and electro-optical properties, or its performance in devices such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Consequently, crucial data points required for the outlined sections, including highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, charge transport characteristics, and specific research findings in the context of organic electronics, are not available in the public domain.
While general principles regarding the impact of fluorination and the inclusion of nitrile groups on the electronic properties of benzoxazole derivatives can be inferred from studies on related compounds, any attempt to create a detailed article on "this compound" would be speculative and would not meet the required standards of scientific accuracy and reliance on published research findings.
Therefore, it is not possible to provide the requested article with the specified detailed content and data tables at this time due to the absence of relevant scientific literature. Further experimental and computational research on "this compound" would be necessary to provide the information required for the requested article.
Future Research Directions for 2 Fluorobenzo D Oxazole 4 Carbonitrile
Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency
The synthesis of complex heterocyclic compounds such as 2-Fluorobenzo[d]oxazole-4-carbonitrile is an area ripe for innovation. Future research should focus on developing more efficient and sustainable synthetic methodologies. Current approaches to synthesizing similar oxazole (B20620) derivatives often involve multi-step processes that may suffer from low yields and the use of hazardous reagents. researchgate.netnih.gov
A primary goal will be the development of one-pot synthesis protocols. These reactions, where multiple steps are carried out in the same reaction vessel, can significantly improve efficiency by reducing the need for purification of intermediates and minimizing solvent waste. nih.gov Furthermore, exploring green chemistry principles will be crucial. This includes the use of environmentally benign solvents, catalysts, and reagents to reduce the environmental impact of the synthesis. For instance, replacing traditional metal catalysts with more sustainable alternatives or developing catalyst-free reaction conditions would be a significant step forward.
Another promising avenue is the use of flow chemistry. This technique, where reactants are continuously pumped through a reactor, offers several advantages over traditional batch processing, including better reaction control, improved safety, and easier scalability. The development of a continuous flow process for the synthesis of this compound could lead to a more efficient and cost-effective production method.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| One-Pot Synthesis | Increased efficiency, reduced waste, lower cost | Development of novel catalytic systems, optimization of reaction conditions |
| Green Chemistry | Reduced environmental impact, improved safety | Use of benign solvents, development of recyclable catalysts, atom economy |
| Flow Chemistry | Enhanced reaction control, improved scalability, increased safety | Reactor design, optimization of flow parameters, integration with purification |
Advanced Spectroscopic Characterization Techniques for Complex Fluorinated Heterocycles
A thorough understanding of the structure and properties of this compound is essential for its application in various fields. While standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely used, future research should focus on the application of more advanced techniques to gain deeper insights into the molecule's characteristics. bldpharm.com
For instance, solid-state NMR could be employed to study the compound's structure and dynamics in the solid state, providing valuable information about its crystal packing and intermolecular interactions. Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), could be used to elucidate fragmentation pathways, which can aid in the identification of related compounds and potential metabolites.
Furthermore, the use of chiroptical spectroscopy techniques, such as circular dichroism (CD), could be explored if chiral derivatives of the compound are synthesized. This would be particularly relevant for applications in medicinal chemistry, where the stereochemistry of a molecule can have a profound impact on its biological activity.
| Spectroscopic Technique | Information Gained | Potential Applications |
| Solid-State NMR | Crystal packing, intermolecular interactions, solid-state dynamics | Materials science, polymorph screening |
| Tandem Mass Spectrometry | Fragmentation pathways, structural elucidation | Metabolite identification, impurity profiling |
| Chiroptical Spectroscopy | Stereochemistry, absolute configuration | Medicinal chemistry, asymmetric synthesis |
Deeper Computational Exploration of Reactivity Mechanisms and Structure-Property Relationships
Computational chemistry offers a powerful tool for understanding the behavior of molecules at the atomic level. Future research should leverage advanced computational methods to explore the reactivity, electronic structure, and spectroscopic properties of this compound in greater detail. nih.govmdpi.com
Density Functional Theory (DFT) calculations can be used to predict a wide range of properties, including molecular geometries, vibrational frequencies, and electronic transitions. nih.gov These calculations can help to interpret experimental spectra and provide insights into the molecule's reactivity. For example, DFT can be used to calculate the energies of different reaction intermediates and transition states, providing a detailed picture of reaction mechanisms.
Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the molecule over time. This can be particularly useful for understanding how the molecule interacts with its environment, such as a solvent or a biological target. MD simulations can also be used to predict physical properties such as viscosity and diffusion coefficients.
| Computational Method | Predicted Properties | Research Applications |
| Density Functional Theory | Geometries, energies, spectroscopic properties, reactivity indices | Reaction mechanism studies, interpretation of spectra |
| Molecular Dynamics | Conformational analysis, solvation effects, transport properties | Drug-receptor interactions, materials modeling |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzymatic reactions, excited state properties in complex environments | Biocatalysis, photochemistry |
Expansion of Applications in Emerging Materials and Organic Electronics Beyond Current Scope
The unique combination of a fluorinated substituent and a benzoxazole (B165842) core suggests that this compound could have a wide range of applications in materials science and organic electronics. chemimpex.comnih.gov Future research should focus on exploring these potential applications in depth.
One promising area is the development of novel organic light-emitting diodes (OLEDs). The fluorine atom can enhance the electron-transporting properties of the molecule, while the benzoxazole core is a known chromophore. By tuning the molecular structure, it may be possible to develop materials with high quantum efficiencies and long operational lifetimes.
Another potential application is in the field of organic photovoltaics (OPVs). The electronic properties of this compound could make it a suitable material for use as an electron acceptor in OPV devices. Further research could focus on synthesizing and testing derivatives of the compound to optimize their performance in solar cells.
The compound could also find use in the development of advanced polymers and coatings, where the incorporation of the fluorinated benzoxazole moiety could enhance thermal stability and chemical resistance. chemimpex.com
| Application Area | Potential Role of the Compound | Key Research Directions |
| Organic Light-Emitting Diodes (OLEDs) | Electron transport material, emissive layer component | Synthesis of derivatives with tailored photophysical properties |
| Organic Photovoltaics (OPVs) | Electron acceptor material | Device fabrication and characterization, morphological studies |
| Advanced Polymers | Monomer for high-performance polymers | Polymerization studies, characterization of material properties |
Q & A
Q. What are the optimal synthetic routes for preparing 2-Fluorobenzo[d]oxazole-4-carbonitrile, and how can reaction conditions be optimized?
A two-step synthesis is commonly employed, starting with cyclocondensation of fluorinated benzaldehyde derivatives with cyanoacetamide precursors. For example, substituted oxazole-4-carbonitriles are synthesized via a base-catalyzed reaction in ethanol under reflux (12–24 hours), achieving yields up to 79% . Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for fluorinated intermediates.
- Temperature control : Reflux conditions (~80°C) prevent side reactions like hydrolysis of the nitrile group.
- Purification : Column chromatography with silica gel (ethyl acetate/hexane) isolates the product.
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR : NMR identifies fluorine substitution patterns, while NMR confirms nitrile (C≡N) resonance at ~115 ppm.
- X-ray crystallography : Tools like WinGX and ORTEP-3 validate molecular geometry and intermolecular interactions (e.g., hydrogen bonding) .
- Mass spectrometry : High-resolution ESI-MS detects the molecular ion peak ([M+H]) with <2 ppm error.
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties and reactivity of this compound?
DFT calculations using the B3LYP functional and 6-311++G(d,p) basis set model:
- Electrostatic potential maps : Highlight electrophilic sites (e.g., nitrile carbon) for nucleophilic attack .
- Frontier molecular orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with photostability and charge-transfer behavior.
- Solvent effects : PCM models simulate polar environments, predicting solubility trends.
Q. What experimental and computational strategies resolve contradictions in spectroscopic data during structural elucidation?
Contradictions (e.g., conflicting NMR coupling constants) arise from dynamic effects or crystallographic disorder. Mitigation strategies:
Q. How can researchers design assays to evaluate the bioactivity of this compound derivatives?
- Antimicrobial screening : Use microdilution assays (MIC ≤ 8 µg/mL) against Gram-positive bacteria (e.g., S. aureus) .
- Molecular docking : Simulate binding to target enzymes (e.g., E. coli DNA gyrase) using AutoDock Vina.
- Cytotoxicity profiling : MTT assays on mammalian cell lines (e.g., HEK-293) ensure selectivity (IC > 50 µM).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
